洛沙坦 N1-葡萄糖醛酸苷

描述

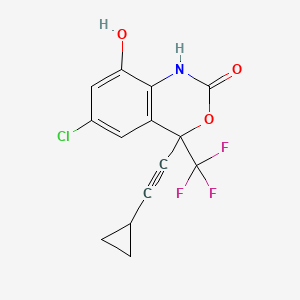

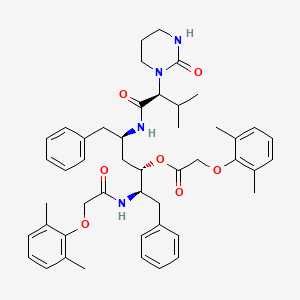

Losartan N1-Glucuronide is a metabolite of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. This compound is formed through the glucuronidation of losartan, a process that enhances its solubility and facilitates its excretion from the body . The molecular formula of Losartan N1-Glucuronide is C28H31ClN6O7, and it has a molecular weight of 599.03 g/mol .

科学研究应用

Losartan N1-Glucuronide has several applications in scientific research:

作用机制

Target of Action

Losartan N1-Glucuronide, a metabolite of Losartan, primarily targets the Angiotensin II receptor type 1 (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Losartan N1-Glucuronide, like Losartan, acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .

Biochemical Pathways

The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 involves oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes . The glucuronidation of Losartan, which results in the formation of Losartan N1-Glucuronide, is mainly carried out by UGT1A1 and UGT2B7 .

Pharmacokinetics

Losartan is rapidly absorbed and reaches maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the active metabolite E-3174 . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours, and that of E-3174 from 6 to 9 hours . Renal excretion is a minor elimination pathway for Losartan but a major pathway for the E-3174 metabolite .

Action Environment

The action, efficacy, and stability of Losartan N1-Glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Furthermore, genetic variations in the enzymes involved in its metabolism, such as CYP3A4, CYP2C9, and UGT1A1, can also impact its pharmacokinetics and pharmacodynamics .

生化分析

Biochemical Properties

Losartan N1-Glucuronide interacts with various enzymes, proteins, and other biomolecules. The metabolism of Losartan to Losartan N1-Glucuronide involves three main routes: oxidation, hydroxylation, and glucuronidation . This biotransformation is catalyzed by cytochrome P450 enzymes .

Cellular Effects

Losartan N1-Glucuronide, as a metabolite of Losartan, may share some of its cellular effects. For instance, Losartan has been shown to have beneficial effects on memory, neurogenesis, and cell motility in transgenic Alzheimer’s mice . It also suppresses the inflammatory response in collagen-induced arthritis by inhibiting the MAPK and NF-κB pathways in B and T cells .

Molecular Mechanism

The conversion of Losartan to Losartan N1-Glucuronide is an oxidation of an alcohol to a carboxylic acid . This process is catalyzed by cytochrome P450 enzymes, resulting in the formation of Losartan N1-Glucuronide .

Temporal Effects in Laboratory Settings

The metabolism of Losartan to Losartan N1-Glucuronide is a part of the drug’s pharmacokinetics. After oral administration, approximately 14% of the Losartan dose is converted to Losartan N1-Glucuronide . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours and that of Losartan N1-Glucuronide from 6 to 9 hours .

Dosage Effects in Animal Models

While specific studies on Losartan N1-Glucuronide dosage effects in animal models are limited, research on Losartan, its parent compound, has shown that it ameliorates pain in rat models of chemotherapy-induced neuropathic pain . It also has a protective effect against tubulointerstitial injury in IgA nephropathy .

Metabolic Pathways

Losartan N1-Glucuronide is involved in the metabolic pathways of Losartan. The conversion of Losartan to Losartan N1-Glucuronide is catalyzed by cytochrome P450 enzymes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Losartan N1-Glucuronide involves the glucuronidation of losartan. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .

Industrial Production Methods: Industrial production of Losartan N1-Glucuronide follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the product. The reaction conditions are optimized to maximize the efficiency of the glucuronidation process .

化学反应分析

Types of Reactions: Losartan N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction .

Common Reagents and Conditions:

Hydrolysis: This reaction can occur in the presence of water and is catalyzed by enzymes such as β-glucuronidase.

Conjugation: The glucuronidation process involves UDPGA and UGT enzymes.

Major Products Formed: The major product formed from the hydrolysis of Losartan N1-Glucuronide is losartan, which can then be further metabolized or excreted .

相似化合物的比较

Losartan N2-Glucuronide: Another glucuronide metabolite of losartan, differing in the position of glucuronidation.

Losartan: The parent compound, an angiotensin II receptor antagonist used to treat hypertension.

Irbesartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different chemical structure.

Uniqueness: Losartan N1-Glucuronide is unique due to its specific glucuronidation at the N1 position, which influences its solubility and excretion profile. This specific modification can affect the pharmacokinetics and pharmacodynamics of the parent drug, losartan, making it a valuable compound for studying drug metabolism and excretion .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOPSQNVVWGEQG-RTCYWULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857943 | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138584-34-6 | |

| Record name | beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600901.png)

![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B600906.png)

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)